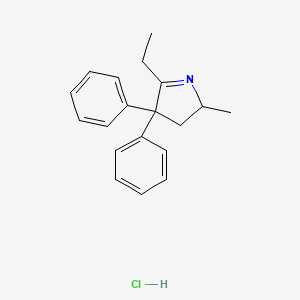
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline Hydrochloride is a chemical compound with the molecular formula C19H21N. It is also known by other names such as Methadone M . This compound is a derivative of pyrroline and is characterized by its unique structure, which includes two phenyl groups and a pyrroline ring.
Vorbereitungsmethoden
The synthesis of 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline Hydrochloride involves several steps. One common method includes the reaction of 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline with hydrochloric acid to form the hydrochloride salt . The industrial production methods for this compound are not widely documented, but it typically involves standard organic synthesis techniques under controlled conditions.
Analyse Chemischer Reaktionen
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form other derivatives of pyrroline.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference material in various chemical analyses and studies.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Wirkmechanismus
The mechanism of action of 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in the body, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate certain signaling pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline Hydrochloride can be compared with other similar compounds such as:
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline: The non-hydrochloride form of the compound.
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine: A related compound with a different structure.
Methadone: A well-known compound with similar structural features.
The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which can influence its chemical properties and interactions.
Eigenschaften
Molekularformel |
C19H22ClN |
|---|---|
Molekulargewicht |
299.8 g/mol |
IUPAC-Name |
5-ethyl-2-methyl-4,4-diphenyl-2,3-dihydropyrrole;hydrochloride |
InChI |
InChI=1S/C19H21N.ClH/c1-3-18-19(14-15(2)20-18,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15H,3,14H2,1-2H3;1H |
InChI-Schlüssel |
RFWQAFWWZQGUQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


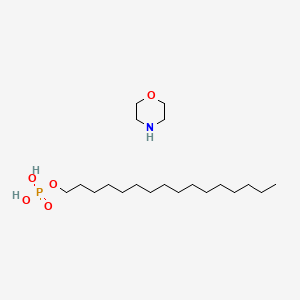
![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13782530.png)

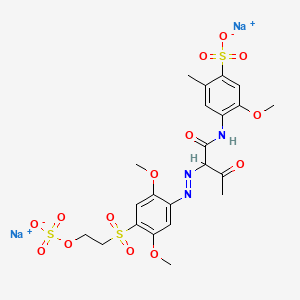
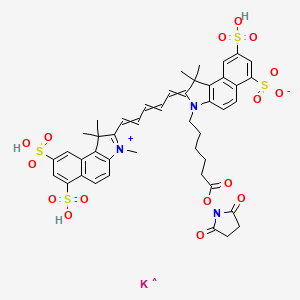
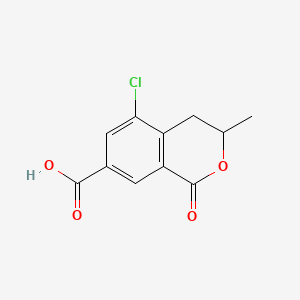
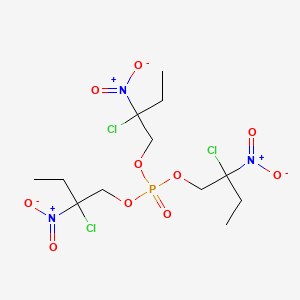
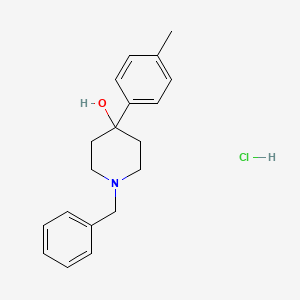
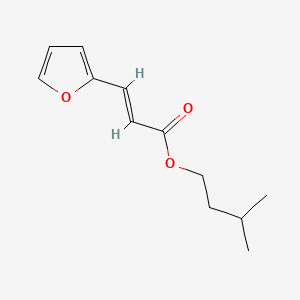
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide](/img/structure/B13782573.png)


![Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I)](/img/structure/B13782588.png)

